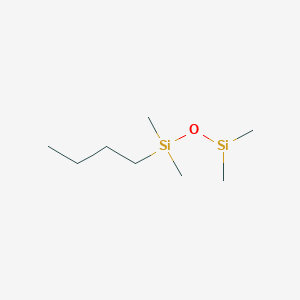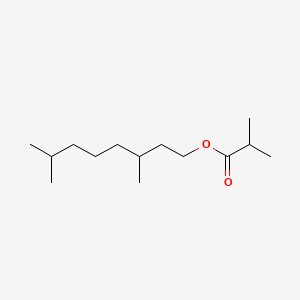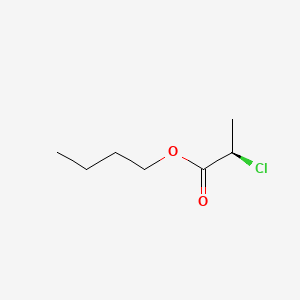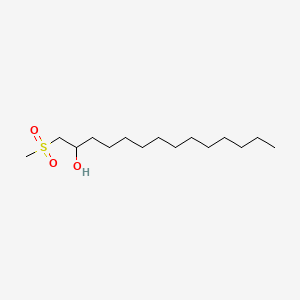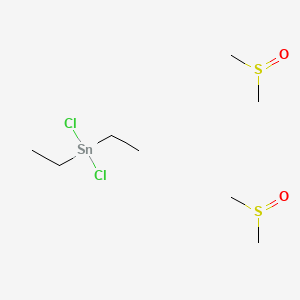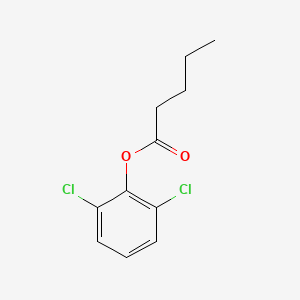
2,4-Bis(isopropyl)-9H-thioxanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(isopropyl)-9H-thioxanthen-9-one is an organic compound belonging to the thioxanthone family. Thioxanthones are known for their photochemical properties and are widely used as photoinitiators in various industrial applications. The compound’s structure consists of a thioxanthone core with two isopropyl groups attached at the 2 and 4 positions, enhancing its photophysical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(isopropyl)-9H-thioxanthen-9-one typically involves the Friedel-Crafts acylation of thioxanthone with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
Starting Materials: Thioxanthone, isopropyl chloride, aluminum chloride.
Reaction Conditions: Anhydrous conditions, typically at a temperature range of 0-5°C.
Procedure: Thioxanthone is dissolved in a suitable solvent like dichloromethane. Isopropyl chloride is added dropwise, followed by the addition of aluminum chloride. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
2,4-Bis(isopropyl)-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups can be introduced using corresponding reagents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted thioxanthones with diverse functional groups.
科学的研究の応用
2,4-Bis(isopropyl)-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of coatings, adhesives, and inks.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Industry: Employed in the manufacturing of photostabilizers and UV absorbers for plastics and other materials.
作用機序
The mechanism of action of 2,4-Bis(isopropyl)-9H-thioxanthen-9-one primarily involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species initiate polymerization reactions by attacking monomers and forming polymer chains. In biological systems, the compound’s photodynamic properties enable it to produce reactive oxygen species that can damage cellular components, leading to cell death.
類似化合物との比較
Similar Compounds
Thioxanthone: The parent compound, lacking the isopropyl groups, with similar photochemical properties but lower efficiency.
2-Isopropylthioxanthone: A mono-substituted derivative with intermediate properties between thioxanthone and 2,4-Bis(isopropyl)-9H-thioxanthen-9-one.
4-Isopropylthioxanthone: Another mono-substituted derivative with distinct photophysical characteristics.
Uniqueness
This compound is unique due to its enhanced photophysical properties, making it a more efficient photoinitiator compared to its mono-substituted counterparts. The presence of two isopropyl groups increases its solubility in organic solvents and improves its overall performance in industrial applications.
特性
CAS番号 |
79044-56-7 |
|---|---|
分子式 |
C19H20OS |
分子量 |
296.4 g/mol |
IUPAC名 |
2,4-di(propan-2-yl)thioxanthen-9-one |
InChI |
InChI=1S/C19H20OS/c1-11(2)13-9-15(12(3)4)19-16(10-13)18(20)14-7-5-6-8-17(14)21-19/h5-12H,1-4H3 |
InChIキー |
BRKORVYTKKLNKX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C(=C1)C(C)C)SC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



